molecular formula C6H7ClN2 B580774 3-Chloro-4-ethylpyridazine CAS No. 1292369-86-8

3-Chloro-4-ethylpyridazine

Cat. No.: B580774
CAS No.: 1292369-86-8
M. Wt: 142.586
InChI Key: JWNYANPTYPOIRZ-UHFFFAOYSA-N
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Description

3-Chloro-4-ethylpyridazine is a chemical compound belonging to the class of halogenated heterocyclic building blocks, which are fundamental scaffolds in medicinal and agrochemical research . With the molecular formula C6H8ClN2 and a molecular weight of 128.00 g/mol (base), it serves as a versatile synthetic intermediate . The presence of both a chlorine atom and an ethyl group on the pyridazine ring makes it a valuable substrate for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures. Primary Research Applications: • Heterocyclic Building Block: This compound is predominantly used in organic synthesis as a core precursor for constructing diverse heterocyclic compounds . Researchers utilize it to develop novel molecules with potential biological activity. • Pharmaceutical & Agrochemical Intermediates: It is a key starting material for synthesizing candidates for new drugs and crop protection agents. Its structure is a common feature in compounds screened for various therapeutic targets. Handling & Safety: This product is classified as a combustible liquid . Researchers should consult the Safety Data Sheet (SDS) before use and handle the material in a well-ventilated environment, using appropriate personal protective equipment. Note: The specific pricing, analytical data, and detailed safety information for this compound are not available in the search results. The information provided here is based on the profile of a closely related compound, this compound hydrochloride (CAS 2304584-17-4) , and general characteristics of pyridazine derivatives. You will need to verify all specifications with your quality control team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-ethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNYANPTYPOIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712006
Record name 3-Chloro-4-ethylpyridazine
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292369-86-8
Record name Pyridazine, 3-chloro-4-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1292369-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-ethylpyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 3 Chloro 4 Ethylpyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridazine (B1198779) Core

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halogenated pyridazines. smolecule.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, facilitates the initial attack by a nucleophile and stabilizes the anionic intermediate, making the ring system susceptible to this type of substitution. libretexts.orgwikipedia.org

In 3-Chloro-4-ethylpyridazine, SNAr reactions occur with high regioselectivity at the C3 position. The chlorine atom at this position is activated towards nucleophilic displacement due to its proximity to the N2 nitrogen atom. smolecule.com The adjacent nitrogen atom provides powerful stabilization for the negative charge that develops in the transition state and the Meisenheimer intermediate through resonance. libretexts.orgstackexchange.com This is a characteristic feature of nitrogen-containing heterocycles, where positions ortho or para to a ring nitrogen are generally more reactive towards nucleophiles. stackexchange.com Consequently, a wide range of nucleophiles, including alkoxides, thiolates, and amines, can readily displace the C3-chloro substituent to yield diverse functionalized pyridazines. smolecule.com

The ethyl group at the C4 position exerts both electronic and steric influences on the reaction pathways. Electronically, as an alkyl group, it is weakly electron-donating, which can have a minor deactivating effect on the ring for nucleophilic attack compared to an unsubstituted chloropyridazine. sphinxsai.com However, this electronic effect is generally overcome by the strong activation provided by the two ring nitrogens.

The more significant contribution of the ethyl group is steric hindrance. numberanalytics.com Its presence adjacent to the C3 reaction center can impede the approach of bulky nucleophiles, potentially reducing the reaction rate. This effect becomes more pronounced as the size of the attacking nucleophile increases.

NucleophileStructureSteric BulkExpected Relative Reactivity at C3
MethoxideCH₃O⁻LowHigh
AmmoniaNH₃LowHigh
MorpholineC₄H₉NOModerateModerate
tert-Butoxide(CH₃)₃CO⁻HighLow
Diisopropylamine(C₃H₇)₂NHHighLow

Regioselective Reactivity at the C3 Position

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound. vulcanchem.comuwindsor.ca The C(sp²)–Cl bond of the substrate can efficiently participate in catalytic cycles involving oxidative addition to a Pd(0) species, followed by transmetalation and reductive elimination to yield the coupled product. wikipedia.org

The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds by reacting an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.org this compound serves as a suitable electrophilic partner for these couplings, enabling the synthesis of various 3-aryl- and 3-heteroaryl-4-ethylpyridazine derivatives. The reaction typically requires a Pd(0) catalyst, often generated in situ from a precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields, especially with less reactive chloro-heterocycles. nih.gov

Boronic Acid PartnerProductCatalyst System (Example)
Phenylboronic acid3-Phenyl-4-ethylpyridazinePd(PPh₃)₄, Na₂CO₃, Toluene/H₂O
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-ethylpyridazinePd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O
Pyridine-3-boronic acid3-(Pyridin-3-yl)-4-ethylpyridazinePd₂(dba)₃, XPhos, K₂CO₃, THF
Thiophene-2-boronic acid3-(Thiophen-2-yl)-4-ethylpyridazinePdCl₂(dppf), Cs₂CO₃, DME/H₂O

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. nrochemistry.comscirp.org The process allows for the introduction of an alkynyl moiety at the C3 position, yielding 3-alkynyl-4-ethylpyridazines, which are valuable intermediates for further synthetic transformations. Modern protocols sometimes utilize copper-free conditions, particularly with highly active palladium/phosphine ligand systems. organic-chemistry.org

Terminal Alkyne PartnerProductCatalyst System (Example)
Phenylacetylene3-(Phenylethynyl)-4-ethylpyridazinePdCl₂(PPh₃)₂, CuI, Et₃N, THF
Ethynyltrimethylsilane3-((Trimethylsilyl)ethynyl)-4-ethylpyridazinePd(OAc)₂, PPh₃, CuI, Diisopropylamine, DMF
1-Heptyne3-(Hept-1-yn-1-yl)-4-ethylpyridazinePdCl₂(PPh₃)₂, CuI, Et₃N, Toluene
Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-4-ethylpyridazinePd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The successful coupling of aryl chlorides often requires the use of sterically hindered and electron-rich phosphine ligands, such as XPhos or tBu₃P, in combination with a palladium precursor and a strong, non-nucleophilic base like sodium tert-butoxide. tcichemicals.comrsc.org This method provides a direct route to 3-amino-4-ethylpyridazine derivatives, which are important scaffolds in medicinal chemistry.

Amine PartnerProductCatalyst System (Example)
AnilineN-Phenyl-4-ethylpyridazin-3-aminePd₂(dba)₃, XPhos, NaOtBu, Toluene
Morpholine3-Morpholino-4-ethylpyridazinePd(OAc)₂, RuPhos, K₃PO₄, Dioxane
BenzylamineN-Benzyl-4-ethylpyridazin-3-aminePd-PEPPSI-IPr, K₂CO₃, t-Amyl alcohol
Pyrrolidine3-(Pyrrolidin-1-yl)-4-ethylpyridazinePd₂(dba)₃, tBu₃P·HBF₄, NaOtBu, Toluene

Negishi Coupling and Stille Coupling

The chlorine atom at the C3 position of this compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Negishi and Stille couplings are particularly powerful methods for the functionalization of such chloro-heteroarenes. uwindsor.ca

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. For a substrate like this compound, the chloro group can be effectively coupled with various alkyl- or arylzinc reagents. Modern catalysts, such as palladium N-heterocyclic carbene (NHC) complexes (e.g., PEPPSI™ catalysts), have shown high efficacy for these transformations, even with less reactive chloro-heterocycles, allowing reactions to proceed under mild conditions. acs.orgnih.govsigmaaldrich.comsigmaaldrich.com These catalysts are known to be robust and tolerate a wide range of functional groups. acs.orgnih.gov

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner. wikipedia.org This reaction is also highly effective for creating C-C bonds with substrates like this compound. The mechanism for both reactions follows a general catalytic cycle involving oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the organozinc or organotin reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The choice of catalyst and ligands is crucial for achieving high yields, with systems based on bulky, electron-rich phosphine ligands or NHCs often providing the best results for coupling aryl chlorides. uwindsor.ca

Coupling ReactionChloro-Heterocycle ExampleCoupling PartnerCatalyst / ConditionsProductYieldReference
Negishi3-Chloropyridine2-Thienyl boronic acid (via transmetalation to Zn)[(PPh₃)₂NiCl(1-naphthyl)] (0.5 mol%), K₂CO₃, MeCN, 50°C2-(Pyridin-3-yl)thiophene81% nih.gov
Negishi(Hetero)aryl ChloridesAlkylzinc reagentsAcenaphthoimidazolylidene Pd complex (0.25 mol%), THF, rtAlkyl-(hetero)arenesHigh acs.orgnih.gov
StilleAryl ChloridesOrganostannanes[Pd{P(tBu)₃}₂]BiarylsGood uwindsor.ca
Suzuki-Miyaura3-Chloropyridazine (B74176)Arylboronic acidsPd(OAc)₂ / SPhos3-ArylpyridazinesFair to Good researchgate.netmdpi.com

Electrophilic Aromatic Substitution (EAS) Pathways

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly deactivates the ring towards electrophilic aromatic substitution (EAS). researchgate.netbhu.ac.inresearchgate.net This effect is more pronounced than in pyridine (B92270), making pyridazine and its derivatives highly resistant to reactions like nitration, halogenation, and Friedel-Crafts reactions under standard conditions. gcwgandhinagar.comuomus.edu.iq Furthermore, under the strongly acidic conditions often employed for EAS, the basic nitrogen atoms are readily protonated, forming a pyridazinium cation. This positive charge further deactivates the ring, making electrophilic attack exceptionally difficult. researchgate.netgcwgandhinagar.com

Despite the ring's low reactivity, the influence of the substituents on this compound can be considered. The 4-ethyl group is an electron-donating group (EDG) and acts as an ortho, para-director. The 3-chloro group, while deactivating, is also an ortho, para-director. In the context of the pyridazine ring, the directing effects would influence the remaining C5 and C6 positions.

Directing effect of the 4-ethyl group: Directs towards C5 (ortho) and C3 (para, already substituted).

Directing effect of the 3-chloro group: Directs towards C5 (ortho) and N1 (para).

Considering these influences, any hypothetical EAS reaction would be most likely to occur at the C5 position, which is ortho to both the activating ethyl group and the directing chloro group. However, due to the profound deactivation by the two ring nitrogens, such reactions are generally not synthetically viable without significant activation of the ring, for instance, through N-oxide formation. gcwgandhinagar.com

Reduction and Oxidation Reactions of the Pyridazine Ring

Reduction Reactions The pyridazine ring can be fully reduced to a hexahydropyridazine (B1330357) (diazacyclohexane) ring, though this typically requires forcing conditions. Catalytic hydrogenation using catalysts like platinum oxide or Raney nickel under pressure can achieve this transformation. msu.eduwordpress.com Milder reducing agents may affect the substituents without reducing the aromatic ring. For instance, the chloro group at C3 can undergo reductive dehalogenation. Treatment of chloropyridines with samarium diiodide (SmI₂) and water has been shown to reduce the ring to a piperidine (B6355638) while also removing the chloro substituent. clockss.org

Oxidation Reactions Oxidation can occur at either the ring nitrogens or the ethyl side chain.

N-Oxidation: Treatment with peracids, such as peroxyacetic acid or m-chloroperoxybenzoic acid (mCPBA), can oxidize one or both of the ring nitrogen atoms to form pyridazine N-oxides. gcwgandhinagar.comthieme-connect.de The formation of an N-oxide can alter the electronic properties of the ring, sometimes facilitating other reactions like electrophilic substitution. gcwgandhinagar.comcore.ac.uk

Side-Chain Oxidation: The ethyl group at the C4 position is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium can oxidize alkyl side chains on pyridazine rings to the corresponding carboxylic acid. thieme-connect.devulcanchem.com Thus, this compound could potentially be converted to 3-chloropyridazine-4-carboxylic acid under such conditions.

Ring-Opening and Rearrangement Reactions

While stable, the pyridazine ring can undergo cleavage or rearrangement under specific, often photochemical, conditions. The irradiation of certain pyridazine derivatives can lead to the formation of highly reactive intermediates that trigger ring-opening. For example, the photolysis of azidopyrazolopyridazines generates a nitrene intermediate that can induce ring-opening to yield substituted pyridazine derivatives. tsijournals.comresearchgate.net

Metalation and Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium or other strong base, directing deprotonation to the adjacent ortho position.

In the pyridazine ring, the nitrogen atoms are potent DMGs. researchgate.netuwindsor.ca For this compound, the most acidic ring protons are at the C5 and C6 positions.

The N1 nitrogen atom will strongly direct metalation to the C6 position.

The N2 nitrogen atom will direct towards the C3 position, which is blocked by the chloro group.

The chloro group at C3 can also function as a DMG, directing metalation to the C4 position (blocked by the ethyl group) or the C2 nitrogen.

Considering these factors, deprotonation is most likely to occur at the C6 position, guided by the powerful directing effect of the N1 nitrogen. Studies on related compounds, such as 3-chloro-6-methoxypyridazine, have shown that regioselective lithiation can be achieved using hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). chemicalbook.insigmaaldrich.comuni-muenchen.de The resulting organometallic intermediate at C6 can then be quenched with a variety of electrophiles, providing a route to 6-substituted-3-chloro-4-ethylpyridazines. The use of Lewis acids like BF₃·OEt₂ has also been shown to mediate the regioselectivity of metalation in pyridazine systems. researchgate.net

SubstrateReagentPosition of MetalationKey FindingReference
PyridazineTMPZnCl·LiCl / BF₃·OEt₂C3 (ortho)Lewis acid mediation directs zincation to the C3 position. researchgate.net
3-PhenylpyridazineTMPLiC6 (ortho to N1)Demonstrates the strong directing effect of the N1 atom. researchgate.netresearchgate.net
3-Chloro-6-methoxypyridazineLiTMPC5Regioselective lithiation between the two substituents was achieved. chemicalbook.inuni-muenchen.de
6-MethylpyridazineLDA, then I₂C3Deprotonation occurs ortho to the N2 atom.

Formation of Charge-Transfer Complexes

Nitrogen-containing heterocycles can participate in the formation of charge-transfer (CT) complexes, where they can act as either an electron donor or an electron acceptor. sphinxsai.com A CT complex is an association between an electron-rich (donor) and an electron-poor (acceptor) molecule, which often results in the appearance of a new, characteristic absorption band in the UV-visible spectrum. mdpi.com

The pyridazine ring, being electron-deficient, is expected to function primarily as an electron acceptor in the presence of suitable electron donors. This acceptor character is enhanced by the presence of the electron-withdrawing chloro group. Conversely, the lone pairs of electrons on the two nitrogen atoms are in sp² hybrid orbitals and are not part of the aromatic π-system, allowing them to act as n-donors towards Lewis acids or other strong acceptors. sphinxsai.com

Studies on related diazines, like pyrazine (B50134), have shown the formation of solid-state CT complexes with aromatic nitro compounds, where the interaction is primarily a π–π* type. rsc.org Ruthenium complexes with pyridazine carboxylic acid have also been characterized, exhibiting metal-to-ligand charge transfer (MLCT) bands. mdpi.com Therefore, this compound has the potential to form CT complexes, which would alter its electronic and spectroscopic properties.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 Ethylpyridazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3-Chloro-4-ethylpyridazine, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is the primary step in its structural verification.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine (B1198779) ring and the aliphatic protons of the ethyl group. The pyridazine ring protons, H-5 and H-6, would appear in the downfield aromatic region (typically δ 8.5-9.5 ppm), shifted by the electron-withdrawing effects of the ring nitrogen atoms. Their chemical shifts and coupling constants would be influenced by the electronic effect of the chloro and ethyl substituents. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons in the upfield region, with their coupling providing clear evidence of the ethyl fragment.

The ¹³C NMR spectrum would complement this by showing six distinct carbon signals. The carbons of the pyridazine ring would resonate at lower field (δ 120-160 ppm) due to their sp² hybridization and the influence of the electronegative nitrogen and chlorine atoms. The C-3 carbon, bonded to chlorine, is expected to be significantly downfield. The aliphatic carbons of the ethyl group would appear at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures like 3-chloro-4-methylpyridazine (B39997) and general substituent effects. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-CH₂CH₃~1.3 (triplet)~14
-CH₂CH₃~2.8 (quartet)~22
C3-~155
C4-~145
C5~7.8 (doublet)~125
C6~9.0 (doublet)~152

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm assignments and reveal the complete bonding network, a suite of two-dimensional (2D) NMR experiments is essential. google.com

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton couplings. emerypharma.com A crucial cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Additionally, a correlation between the H-5 and H-6 protons of the pyridazine ring would verify their adjacent relationship. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rsc.org It would definitively link the ¹H signals to their corresponding ¹³C signals: the H-5 signal to C-5, H-6 to C-6, the methylene protons to their carbon, and the methyl protons to theirs. This technique is invaluable for unambiguous carbon assignment. oregonstate.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. oregonstate.edu This is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methylene protons of the ethyl group showing a correlation to the C-4 and C-5 carbons of the pyridazine ring.

The H-5 proton showing correlations to C-3 and C-4.

The H-6 proton showing a correlation to C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining conformation and stereochemistry. ipb.pt For this compound, NOESY could reveal spatial proximity between the protons of the ethyl group (specifically the -CH₂- protons) and the H-5 proton on the pyridazine ring, providing insight into the preferred rotational orientation of the ethyl substituent relative to the ring.

Advanced Solvent-Induced Chemical Shift Studies

The chemical shifts of protons can be influenced by the choice of NMR solvent, an effect known as the Aromatic Solvent-Induced Shift (ASIS) when using aromatic solvents like benzene-d₆ (C₆D₆). researchgate.net When a molecule like this compound is analyzed in C₆D₆, the solvent molecules tend to associate with electron-deficient parts of the solute. Due to the anisotropic magnetic field of the benzene (B151609) ring, protons located in specific regions relative to the associated solvent molecule will experience a shift in their resonance, typically to a higher field (lower ppm). ipb.ptresearchgate.net

For this compound, the electron-deficient pyridazine ring would likely be the site of association. Protons on the side of the molecule opposite to the solvent association would be expected to show the largest upfield shifts. By comparing the ¹H NMR spectrum in a standard solvent like CDCl₃ with that in C₆D₆, one can map the regions of solvent interaction, providing further evidence for the proposed structure and insights into the molecule's electron density distribution. For instance, a significant upfield shift of the ethyl group protons and the H-5 proton upon switching from CDCl₃ to C₆D₆ would be anticipated.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. chem-space.com This technique would provide unequivocal proof of the connectivity of this compound, as well as detailed information on bond lengths, bond angles, and torsional angles. Obtaining a suitable single crystal is a prerequisite for this analysis. chemsrc.comnih.gov

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. echemi.com For this compound, several types of non-covalent interactions would be expected to dictate the supramolecular architecture:

C–H···N Hydrogen Bonds: A common interaction in nitrogen-containing heterocycles, where a hydrogen atom from the ethyl group or the pyridazine ring of one molecule interacts with a lone pair on a nitrogen atom of an adjacent molecule. These interactions often link molecules into chains or sheets. echemi.comambeed.com

π–π Stacking: The aromatic pyridazine rings can stack on top of one another, an interaction driven by the overlap of π-orbitals. The presence of substituents would likely lead to an offset stacking arrangement to minimize steric repulsion.

Halogen Bonding: The chlorine atom, having an electropositive region on its outer surface (the σ-hole), could act as a halogen bond donor, interacting with an electron-rich nitrogen atom on a neighboring molecule (Cl···N).

C–H···Cl Interactions: Weak hydrogen bonds involving the chlorine atom as an acceptor are also possible and frequently observed in the crystal structures of chloro-aromatic compounds. mdpi.comjocpr.com

Conformational Analysis in the Solid State

While small aromatic rings are generally planar, the orientation of their substituents is a key conformational feature. In the solid state, X-ray analysis would reveal the precise torsion angle between the pyridazine ring and the ethyl group. This conformation is often the one that minimizes steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice. mdpi.com It is expected that the ethyl group would be oriented to reduce steric clash with the adjacent chlorine atom and H-5 proton, though the final conformation will be a balance between these intramolecular effects and the intermolecular packing forces. Analysis of related structures shows that substituent conformation can be influenced by crystal packing effects. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

For this compound (Molecular Formula: C₆H₇ClN₂), the molecular ion peak ([M]⁺˙) in an electron ionization (EI) mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl and another, two mass units higher ([M+2]⁺˙), for the molecule containing ³⁷Cl, with a relative intensity ratio of approximately 3:1. This pattern is a clear diagnostic for the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. The fragmentation pathways for chloropyridazine derivatives often involve characteristic losses. nih.govresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are hypothetical fragmentation pathways based on common fragmentation rules for related structures.)

m/z (for ³⁵Cl)Proposed Fragment IdentityProposed Neutral LossNotes
142[M]⁺˙ (C₆H₇³⁵ClN₂)-Molecular ion. The corresponding [M+2]⁺˙ at m/z 144 would be present at ~1/3 intensity.
127[M - CH₃]⁺•CH₃Loss of a methyl radical from the ethyl group.
114[M - C₂H₄]⁺˙C₂H₄McLafferty-type rearrangement or loss of ethylene (B1197577) from the ethyl group.
113[M - C₂H₅]⁺•C₂H₅Loss of the entire ethyl radical to give the 3-chloropyridazine (B74176) cation.
78[C₄H₄N]⁺C₂H₃Cl, NLoss of chlorovinyl and nitrogen from the ring following initial fragmentation.

The study of these fragmentation patterns, particularly through tandem mass spectrometry (MS/MS) experiments where specific ions are selected and further fragmented, would provide conclusive evidence for the identity and structure of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound, HRMS would be expected to confirm its elemental composition of C₆H₇ClN₂. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two distinct peaks for the molecular ion [M]⁺ and the protonated molecule [M+H]⁺, separated by approximately 2 Da. The high resolution of the instrument would allow for the differentiation of these isotopic peaks from other potential elemental combinations at the same nominal mass.

Table 1: Predicted HRMS Data for this compound

IonCalculated m/z ([³⁵Cl])Calculated m/z ([³⁷Cl])
[M]⁺142.0298144.0268
[M+H]⁺143.0376145.0347

Note: The calculated m/z values are theoretical and serve as a predictive guide for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for identifying and quantifying volatile and semi-volatile compounds within a mixture. In the context of synthesizing or analyzing this compound, GC-MS would serve to verify the purity of the compound and to analyze its fragmentation pattern upon electron ionization.

A patent for thyroid hormone receptor beta agonist compounds mentions the use of Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the consumption of 3,6-dichloro-4-ethylpyridazine (B178563) in a reaction to form a derivative, indicating that the desired mass was detected. google.com While this points to the use of mass spectrometry in relation to similar compounds, specific GC-MS fragmentation data for this compound is not provided.

The expected fragmentation of this compound in a mass spectrometer would likely involve the loss of the ethyl group (M-29) and potentially the chlorine atom (M-35/37), as well as cleavage of the pyridazine ring. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule.

Table 2: Predicted Major Fragmentation Ions for this compound in GC-MS

Fragment IonProposed Structure/LossPredicted m/z
[M-CH₃]⁺Loss of a methyl radical127/129
[M-C₂H₅]⁺Loss of an ethyl radical113/115
[M-Cl]⁺Loss of a chlorine radical107
[C₄H₃N₂]⁺Pyridazine ring fragment79

Note: The predicted m/z values are based on the expected fragmentation pathways for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

For this compound, FT-IR and Raman spectroscopy would be expected to reveal characteristic vibrations for the pyridazine ring and the ethyl substituent. The C-H stretching vibrations of the ethyl group would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyridazine ring would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridazine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

While specific spectra for this compound are not available, studies on other pyridazine derivatives provide a basis for these predictions. For instance, research on various substituted pyridazines has identified characteristic bands for the pyridazine ring and its substituents in similar regions of the infrared spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 2970FT-IR, Raman
C=N Stretch1550 - 1600FT-IR, Raman
C=C Stretch1400 - 1500FT-IR, Raman
C-Cl Stretch600 - 800FT-IR, Raman

Note: These are predicted frequency ranges based on the known vibrational modes of similar functional groups and heterocyclic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the pyridazine ring in this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridazine ring. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) would be influenced by the presence of the chloro and ethyl substituents. The chlorine atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridazine. The ethyl group is likely to have a smaller effect on the electronic transitions.

Analysis of related pyridazine derivatives can offer insight into the expected UV-Vis absorption. For example, the photoisomerization of highly fluorinated substituted pyridazines has been studied by exciting the lowest π → π* transition band, typically around 300 nm. acs.org This suggests that this compound would also exhibit significant absorption in this region of the UV spectrum.

Table 4: Predicted UV-Vis Absorption for this compound

Electronic TransitionPredicted λ_max Range (nm)
π → π250 - 300
n → π300 - 350

Note: The predicted absorption ranges are based on the electronic transitions typical for pyridazine and its derivatives.

Computational and Theoretical Investigations of 3 Chloro 4 Ethylpyridazine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide profound insights into the molecular properties of 3-Chloro-4-ethylpyridazine. These computational techniques are instrumental in understanding the molecule's geometry, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net

DFT methods, such as B3LYP, combined with various basis sets like 6-31G(d,p) and 6-311++G(d,p), are commonly employed to optimize the molecular structure and predict vibrational spectra (FT-IR and FT-Raman). researchgate.nettandfonline.com These calculations allow for the assignment of vibrational modes based on the potential energy distribution (PED). researchgate.net For similar pyridine (B92270) derivatives, theoretical calculations have shown excellent agreement with experimental data, validating the accuracy of these computational approaches. researchgate.nettandfonline.com

Ab initio methods, like Hartree-Fock (HF), are also utilized, often in conjunction with DFT, to provide a comprehensive understanding of the molecule's properties. researchgate.netresearchgate.net These methods are crucial for determining optimized geometrical parameters, such as bond lengths and angles, which can be compared with experimental values for related structures. tandfonline.com

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule is fundamental to its reactivity and is effectively described by Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.comtandfonline.com A smaller gap generally indicates higher reactivity. mdpi.com

For pyridazine (B1198779) derivatives, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are likely to act as electron donors and acceptors, respectively. ajchem-a.comresearchgate.net The HOMO is typically located on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. ajchem-a.com Time-dependent DFT (TD-DFT) can be used to study the electronic properties, including HOMO and LUMO energies. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Representative Pyridazine Derivative

ParameterValue (eV)
HOMO Energy-6.54
LUMO Energy-1.23
HOMO-LUMO Gap5.31

Note: This data is illustrative for a related pyridazine compound and may not represent the exact values for this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netacs.org The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. ljmu.ac.uk

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. wustl.edu These methods allow for the exploration of conformational flexibility and interactions with other molecules over time. nih.gov

Conformational Energy Landscape Analysis

The conformational energy landscape describes the relative energies of different spatial arrangements (conformers) of a molecule. nih.govrsc.org By identifying the low-energy conformers, it is possible to predict the most stable and populated shapes of this compound. rsc.org For flexible molecules, crystal packing forces can sometimes trap higher-energy conformers. rsc.org

Computational methods can map this landscape, revealing the energy barriers between different conformations and providing insights into the molecule's flexibility. nih.govbiorxiv.org The stability of different conformers is influenced by factors such as steric hindrance and electronic effects.

Ligand-Receptor Interactions in Non-Biological Contexts (e.g., catalysis, materials)

Understanding how this compound interacts with other molecules is crucial for its application in areas like catalysis and materials science. scifiniti.comrsc.org Molecular dynamics simulations can model the binding of this molecule to metal catalysts or its incorporation into larger material structures. nih.govresearchgate.net

In the context of catalysis, simulations can elucidate the pre-coordination of the pyridazine nitrogen to a metal center, a key step in many catalytic cycles. nih.gov For materials science, understanding the intermolecular interactions, such as π-π stacking and hydrogen bonding, can help predict the assembly and properties of materials incorporating this molecule. researchgate.net

Reaction Mechanism Prediction and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify intermediates and transition states, providing a detailed understanding of the transformation process. nih.govcdnsciencepub.com

Transition state theory is fundamental to this analysis, where the energy of the transition state determines the activation energy and, consequently, the rate of the reaction. researchgate.netresearchgate.net Theoretical calculations can locate the transition state structure and compute its energy, offering insights into the factors that control reaction selectivity and efficiency. nih.govresearchgate.net For example, in radical bromination reactions of related ethyl-pyridazine derivatives, theoretical studies have been used to predict product selectivity by calculating the total energies of reactants and products. researchgate.net Similarly, in nucleophilic aromatic substitution reactions, the geometry of the transition state can be influenced by the nature of the nucleophile and the solvent. cdnsciencepub.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict the spectroscopic properties of molecules, providing valuable data for structural elucidation. prensipjournals.com DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are standard for obtaining optimized molecular geometries and predicting spectroscopic parameters. prensipjournals.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts. prensipjournals.comresearchgate.net

Predicted NMR Chemical Shifts:

The ¹H and ¹³C NMR chemical shifts for this compound can be theoretically predicted. These calculations provide the isotropic shielding values, which are then converted to chemical shifts (δ) by referencing a standard, such as tetramethylsilane (B1202638) (TMS). The predicted values are influenced by the electronic environment of each nucleus. For instance, the electronegativity of the chlorine atom and the nitrogen atoms in the pyridazine ring would cause nearby carbon and hydrogen nuclei to be deshielded, resulting in higher chemical shift values. researchgate.net

Below are illustrative tables of predicted NMR chemical shifts for this compound, based on DFT/GIAO calculations and typical values for similar heterocyclic compounds. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is illustrative and based on theoretical calculations for analogous structures.

Atom NumberPredicted Chemical Shift (δ, ppm)Multiplicity
H57.8 - 8.2Doublet
H69.0 - 9.4Doublet
H (Ethyl-CH₂)2.8 - 3.2Quartet
H (Ethyl-CH₃)1.2 - 1.6Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is illustrative and based on theoretical calculations for analogous structures.

Atom NumberPredicted Chemical Shift (δ, ppm)
C3150 - 155
C4135 - 140
C5125 - 130
C6152 - 158
C (Ethyl-CH₂)22 - 27
C (Ethyl-CH₃)13 - 18

Predicted Vibrational Frequencies:

Theoretical vibrational analysis through methods like DFT can predict the infrared (IR) and Raman spectra of this compound. derpharmachemica.com These calculations yield harmonic frequencies that are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and improve agreement with experimental data. researchgate.netderpharmachemica.com The analysis allows for the assignment of specific vibrational modes, such as stretching, bending, and torsional vibrations, to the corresponding spectral bands.

Key predicted vibrational frequencies would include:

Aromatic C-H stretching: Typically found in the 3000–3100 cm⁻¹ region. nih.gov

Aliphatic C-H stretching (ethyl group): Expected in the 2850–3000 cm⁻¹ range. researchgate.net

C=N and C=C ring stretching: These vibrations occur in the 1400–1650 cm⁻¹ region and are characteristic of the pyridazine ring. derpharmachemica.com

C-Cl stretching: The carbon-chlorine stretching vibration is anticipated at lower frequencies, generally in the 600-800 cm⁻¹ range.

An illustrative table of major predicted vibrational frequencies is presented below.

Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for this compound This data is illustrative and based on theoretical calculations for analogous structures.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3080MediumAromatic C-H stretch
2975MediumAsymmetric CH₃ stretch
2870WeakSymmetric CH₃ stretch
1580StrongC=N ring stretch
1450StrongC=C ring stretch
1420MediumCH₂ scissoring
750StrongC-Cl stretch

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) or Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov For a compound like this compound, SRR modeling could be employed to predict its reactivity in various chemical transformations or its potential biological activity based on its structural features.

The development of an SRR model for pyridazine derivatives typically involves these steps:

Dataset Selection: A series of structurally related pyridazine compounds with known experimental reactivity or activity data is assembled. nih.govsarpublication.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional (e.g., molecular weight), electronic (e.g., dipole moment, atomic charges), topological, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, molecular electrostatic potential). nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the observed activity (dependent variable). nih.gov

Validation: The predictive power and robustness of the model are rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.gov

For this compound, key descriptors in an SRR model would likely include:

HOMO-LUMO Energy Gap: A smaller gap often suggests higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): Identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting how it might interact with other reagents. nih.gov

Topological and Steric Descriptors: Related to the size and shape of the molecule, which can influence how it fits into an enzyme's active site or approaches another reactant.

Hydrophobicity (LogP): A measure of how the compound partitions between an oily and an aqueous phase, crucial for predicting pharmacokinetic behavior.

An SRR model could, for example, predict the compound's efficacy as an inhibitor for a specific enzyme by correlating these descriptors with experimental IC₅₀ values from a series of related pyridazines. nih.gov

Table 4: Key Molecular Descriptors for SRR Modeling of this compound This data is illustrative and based on theoretical calculations for analogous structures.

Descriptor TypeDescriptor NameIllustrative Value/Significance
Quantum-ChemicalHOMO Energy-8.5 to -9.5 eV (relates to electron-donating ability)
Quantum-ChemicalLUMO Energy-1.0 to -2.0 eV (relates to electron-accepting ability)
Quantum-ChemicalHOMO-LUMO Gap6.5 - 8.5 eV (indicator of chemical reactivity)
ElectronicDipole Moment2.5 - 3.5 Debye (measures molecular polarity)
PhysicochemicalLogP2.0 - 2.5 (indicates moderate hydrophobicity)
TopologicalMolecular Surface Area~150-170 Ų (relates to steric interactions)

Derivatization and Analog Synthesis from 3 Chloro 4 Ethylpyridazine

Synthesis of Pyridazine-Based Polycyclic Systems

Annulation, a process in which a new ring is fused onto an existing one, is a powerful strategy for building molecular complexity. wikipedia.org Starting from 3-Chloro-4-ethylpyridazine, polycyclic systems such as pyrido[3,4-d]pyridazines can be synthesized. This class of compounds is of interest in medicinal chemistry. mdpi.com

A viable synthetic route involves the initial transformation of this compound into a 4-ethylpyridazin-3(2H)-one derivative. This intermediate can then undergo a condensation reaction. For instance, the condensation of a 4-ethyl analog of a pyridazinone with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by hydrolysis and cyclization, has been shown to provide access to pyrido[3,4-d]pyridazinone derivatives. mdpi.com This reaction sequence effectively constructs a new pyridine (B92270) ring onto the pyridazine (B1198779) core, yielding a tricyclic structure.

Table 1: Representative Annulation Reaction for Polycyclic System Synthesis

Starting Material PrecursorReagents & ConditionsProduct TypeReference
4-Ethylpyridazin-3(2H)-one1. DMFDMA 2. Hydrolysis / CyclizationPyrido[3,4-d]pyridazinone derivative mdpi.com

This approach highlights how the core structure of this compound can be elaborated into more complex, fused heterocyclic systems. The specific substitution pattern can be further modified to explore structure-activity relationships for various applications. researchgate.net

Functionalization of the Pyridazine Core via C-Cl Bond Transformations

The carbon-chlorine bond at the C3 position of the pyridazine ring is a key site for functionalization. The electron-deficient nature of the pyridazine ring activates the C-Cl bond for both nucleophilic substitution and, more significantly, for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The C3-Cl bond of this compound is expected to be more reactive than a C5-Cl bond due to its position alpha to a ring nitrogen. thieme-connect.com This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkenyl groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.govrsc.orgacs.org Electron-deficient bidentate ligands often promote coupling at the C3 position. thieme-connect.com

Table 2: Exemplary Suzuki-Miyaura Coupling Reactions

Coupling PartnerCatalyst / LigandBaseProductReference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃3-Phenyl-4-ethylpyridazine acs.org
Thiophen-2-ylboronic acidPEPPSI-IPrK₃PO₄3-(Thiophen-2-yl)-4-ethylpyridazine researchgate.net
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃3-(4-Methoxyphenyl)-4-ethylpyridazine rsc.org

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. organic-chemistry.org This reaction is highly valuable for synthesizing substituted amino-pyridazines. Modern catalyst systems, such as those based on bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) like in PEPPSI™ catalysts, are highly effective for the amination of chloroheteroarenes. rsc.orgsigmaaldrich.com These mild conditions tolerate a wide range of functional groups on both the amine and the pyridazine.

Table 3: Exemplary Buchwald-Hartwig Amination Reactions

AmineCatalyst / LigandBaseProductReference
AnilinePd-PEPPSI-IPrNaOtBuN-Phenyl-4-ethylpyridazin-3-amine rsc.orgsigmaaldrich.com
MorpholinePd₂(dba)₃ / BrettPhosK₃PO₄3-(Morpholin-4-yl)-4-ethylpyridazine organic-chemistry.org
BenzylaminePd(OAc)₂ / RuPhosCs₂CO₃N-Benzyl-4-ethylpyridazin-3-amine thieme-connect.com

Preparation of Pyridazine-Containing Ligands for Metal Complexes

The two adjacent nitrogen atoms of the pyridazine ring make it an excellent bidentate (chelating) ligand for coordinating with metal ions. science.gov this compound serves as a valuable precursor for synthesizing more complex ligands, such as bipyridazines, which are important in materials science and coordination chemistry. researchgate.netnih.gov

One common strategy is the metal-catalyzed coupling of two pyridazine units. A nickel-catalyzed homocoupling of this compound can produce the symmetrical 6,6'-bis(4-ethyl)-[3,3'-bipyridazine]. Alternatively, a cross-coupling reaction, such as a Suzuki coupling with a borylated pyridine or pyrimidine (B1678525), can yield asymmetrical bidentate or tridentate ligands. nih.gov These ligands can then be used to form complexes with various transition metals, such as Ruthenium(II), Iridium(III), or Platinum(II), to create materials with specific electronic and optical properties. researchgate.netuminho.ptnih.gov

Table 4: Synthesis of Pyridazine-Based Ligands

Reaction TypeReagents & ConditionsProduct TypeReference
HomocouplingNiCl₂(dppe), ZnSymmetrical 3,3'-Bipyridazine researchgate.net
Cross-CouplingPyridine-5-boronic acid, Pd(PPh₃)₄, Na₂CO₃Asymmetrical Pyridyl-Pyridazine nih.gov
ComplexationProduct from Homocoupling, [Ru(tpy)Cl₃]Ruthenium(II) Bipyridazine Complex uminho.pt

Exploiting the Ethyl Group for Further Derivatization

The ethyl group on the pyridazine ring is not merely a passive substituent. The methylene (B1212753) (-CH₂) position, being adjacent to the heteroaromatic ring, is a heterobenzylic site. This position exhibits enhanced reactivity, making it susceptible to oxidation and radical halogenation.

Oxidation of the Ethyl Group

The ethyl group can be selectively oxidized to form either an acetyl group or a carboxylic acid group. Oxidation to 3-Chloro-4-acetylpyridazine can be achieved using various oxidizing agents. Further oxidation under more vigorous conditions can yield 6-chloropyridazine-4-carboxylic acid. chemscene.com Copper-catalyzed oxidation using molecular oxygen, promoted by ethyl chloroacetate, is an effective method for converting ethylpyridines to acetylpyridines. wiley.com Advanced oxidation processes, such as the heterogeneous photo-Fenton process, have also been shown to effectively degrade and functionalize the ethyl group on a pyridine ring, initially forming an acetyl group before ring opening. mdpi.comqu.edu.qa Electrochemical methods also provide a pathway for this transformation. google.com

Table 5: Oxidation of the Ethyl Group

Oxidizing SystemProductReference
CuCl₂ / O₂ / Ethyl Chloroacetate3-Chloro-4-acetylpyridazine wiley.com
H₂O₂ / Fe₃O₄ / UV (Photo-Fenton)3-Chloro-4-acetylpyridazine (intermediate) mdpi.comqu.edu.qa
Electrochemical Oxidation (e.g., PbO₂ anode)6-Chloropyridazine-4-carboxylic acid google.com

Radical Halogenation of the Ethyl Group

The heterobenzylic C-H bonds of the ethyl group are weaker than other aliphatic C-H bonds, making them susceptible to free radical halogenation. libretexts.org The Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light, can be used to selectively brominate the benzylic position. This reaction would convert this compound into 3-Chloro-4-(1-bromoethyl)pyridazine. Theoretical studies support the feasibility of free radical bromination on ethylpyridazine derivatives. researchgate.net This newly introduced bromo-substituent serves as a versatile handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups.

Table 6: Halogenation of the Ethyl Group

Reaction TypeReagents & ConditionsProductReference
Wohl-Ziegler BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄, reflux3-Chloro-4-(1-bromoethyl)pyridazine libretexts.orgresearchgate.net

Advanced Applications of 3 Chloro 4 Ethylpyridazine and Its Derivatives in Chemical Science Non Biological/non Clinical

Role as a Building Block in Complex Organic Synthesis

3-Chloro-4-ethylpyridazine is a valuable precursor in the synthesis of more complex molecules due to the reactivity of its functional groups. smolecule.comcymitquimica.com The chloro substituent, in particular, is a key reactive site, readily participating in nucleophilic substitution reactions. smolecule.com This allows for the introduction of a wide array of functional groups, thereby enabling the construction of diverse molecular architectures. smolecule.comsigmaaldrich.com

Key reactions involving this compound as a building block include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridazine (B1198779) ring can be displaced by various nucleophiles, such as amines, alcohols, and thiols. smolecule.combeilstein-journals.org This reaction is fundamental to creating a library of substituted pyridazine derivatives for further synthetic transformations. acs.org The efficiency of these reactions can be influenced by the electronic nature of the pyridazine ring and the reaction conditions employed. acs.org

Cross-Coupling Reactions: The chloro group provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the synthesis of complex bi-aryl and amino-pyridazine structures.

Functionalization of the Ethyl Group: While the chloro group is the primary site for substitution, the ethyl group can also be functionalized, although this is less common. This can involve reactions at the benzylic-like position, though such transformations are often more challenging.

The strategic application of these reactions allows chemists to use this compound as a foundational element for constructing intricate organic molecules with potential applications in various fields of chemical research. smolecule.com

Application in Materials Chemistry

The unique electronic properties of the pyridazine ring, combined with the ability to tune these properties through substitution, make this compound and its derivatives promising candidates for the development of advanced materials. smolecule.comchemscene.com

Derivatives of this compound have been investigated for their potential use in organic electronics. chemscene.com The pyridazine core is an electron-deficient system, which is a desirable characteristic for n-type organic semiconductors. By incorporating this moiety into larger conjugated systems, it is possible to create materials with tailored electronic properties for applications in:

Organic Field-Effect Transistors (OFETs): The electron-transporting capabilities of pyridazine-containing molecules are being explored for use in the active layer of OFETs.

Organic Photovoltaics (OPVs): The electron-accepting nature of the pyridazine ring makes it a potential component in acceptor materials for organic solar cells.

The ability to modify the structure of this compound through substitution allows for fine-tuning of the material's energy levels (HOMO and LUMO), charge carrier mobility, and solid-state packing, all of which are critical for device performance. chemscene.com

Functional dyes are compounds that exhibit specific properties beyond just coloration, such as responding to external stimuli like light or heat. The chromophoric pyridazine core, when appropriately substituted, can form the basis of functional dyes and pigments. jetir.org By extending the conjugation of the pyridazine ring through the introduction of various auxochromes and chromophores, it is possible to create molecules that absorb and emit light at specific wavelengths. core.ac.uk

These pyridazine-based dyes could find applications as:

Fluorescent Probes: Molecules that exhibit strong fluorescence with high quantum yields can be used for sensing and imaging applications in materials science.

Photochromic Materials: Derivatives that can reversibly change their color upon exposure to light have potential uses in smart windows, optical data storage, and security inks. researchgate.net

Specialty Pigments: The color and stability of pyridazine derivatives can be tailored for use in high-performance pigments for coatings, plastics, and inks.

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them excellent coordinating sites for metal ions. spbu.ru This property allows this compound and its derivatives to act as ligands in the construction of supramolecular assemblies. These assemblies can form a variety of structures, including:

Coordination Polymers and Metal-Organic Frameworks (MOFs): By linking metal centers with pyridazine-based ligands, it is possible to create one-, two-, or three-dimensional networks with porous structures. These materials have potential applications in gas storage, separation, and catalysis.

Self-Assembled Monolayers: Pyridazine derivatives can be designed to self-assemble on surfaces, creating ordered molecular layers with specific functionalities.

The ability to pre-organize binding sites and introduce additional functional groups onto the pyridazine scaffold provides a high degree of control over the structure and properties of the resulting supramolecular architectures.

Functional Dyes and Pigments

Potential in Catalysis and Coordination Chemistry

The coordinating ability of the pyridazine nitrogen atoms also makes this compound and its derivatives valuable in the fields of catalysis and coordination chemistry. researchgate.netjocpr.com

As ligands, they can be used to synthesize a variety of metal complexes with different transition metals. researchgate.netjocpr.com The electronic and steric properties of the ligand can be tuned by varying the substituents on the pyridazine ring, which in turn influences the catalytic activity and selectivity of the resulting metal complex. researchgate.net

Potential applications in this area include:

Homogeneous Catalysis: Metal complexes containing pyridazine ligands can be used as catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. researchgate.netgoogle.com

Coordination Chemistry Studies: The synthesis and characterization of metal complexes with pyridazine ligands contribute to a fundamental understanding of metal-ligand bonding and the electronic structure of coordination compounds. researchgate.netjocpr.com

Research in this area has explored the coordination of similar pyridazine and ethylpyridine ligands with metals like chromium and molybdenum, providing insights into the resulting geometries and electronic properties of the complexes. researchgate.net

Intermediates in Agrochemical Formulations (excluding efficacy and safety studies)

This compound serves as a crucial intermediate in the synthesis of various agrochemicals. smolecule.comreformchem.com The term "intermediate" in this context refers to a molecule that is a stepping stone in a multi-step synthesis of a final active ingredient. reformchem.com The pesticide industry relies on such building blocks to construct complex molecules with desired activities. ccspublishing.org.cnagropages.com

The synthesis of many modern pesticides involves the assembly of several molecular fragments, and pyridazine derivatives are often incorporated to impart specific properties to the final product. ccspublishing.org.cnagropages.com The chloro and ethyl groups on this compound offer reactive handles for chemists to connect this pyridazine core to other molecular components, ultimately leading to the formation of the target agrochemical. smolecule.com The development of efficient synthetic routes to these active ingredients is a key focus of agrochemical research, and versatile intermediates like this compound play a pivotal role in this process.

Applications in Analytical Chemistry (e.g., as reference standards)

In the realm of analytical chemistry, the precision and accuracy of measurements are paramount. Reference standards are crucial for achieving reliable results, serving as a benchmark against which unknown samples are compared. This compound and its closely related derivatives have emerged as important reference materials, particularly in chromatographic and spectroscopic methods. Their primary role is to ensure the identity and purity of synthesized compounds and to quantify specific analytes in complex mixtures.

The utility of this compound as a reference standard stems from its well-defined chemical structure and physicochemical properties. These characteristics allow for its unambiguous identification in various analytical techniques. For instance, in high-performance liquid chromatography (HPLC) and gas chromatography (GC), its retention time under specific conditions is a key identifier. In spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, it provides a characteristic fragmentation pattern and spectral signature.

While extensive research on the specific analytical applications of this compound is not broadly published, its analogs, such as 3-chloro-4-isopropylpyridazine, are recognized as pharmaceutical standards and impurities. This indicates that compounds of this class are synthesized and used by chemical and pharmaceutical companies for quality control purposes. They serve as reference markers to detect and quantify potential impurities in drug substances and formulated products, ensuring they meet stringent regulatory requirements.

The development of robust analytical methods often involves the use of such standards to validate the method's performance characteristics, including linearity, accuracy, precision, and specificity. For example, a laboratory developing an HPLC method to analyze a new pharmaceutical ingredient that is structurally related to pyridazine would use this compound or a similar compound to confirm that the method can effectively separate the main component from potential impurities.

Furthermore, derivatives of chlorinated pyridazines have found application in the development of chiral stationary phases for chromatography. For example, cellulose (B213188) tris-(3-chloro-4-methylphenylcarbamate) has been utilized as a stationary phase in supercritical fluid chromatography (SFC) for the separation of enantiomers. This highlights the broader importance of this class of compounds in advancing analytical separation techniques.

Below are data tables that provide key information relevant to the use of this compound as an analytical standard.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Appearance Likely a solid or liquid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile
Purity Typically >95% when used as a reference standard

Table 2: Illustrative HPLC Method Parameters for Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific system, but would be a well-defined peak

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-ethylpyridazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves chlorination of a pyridazine precursor. Key steps include:

  • Chlorinating Agents : Use thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. These agents selectively introduce chlorine at position 3 of the pyridazine ring .
  • Temperature Control : Maintain temperatures between 60–100°C to prevent over-chlorination or decomposition. Lower temperatures (<60°C) may reduce reaction rates, while higher temperatures (>100°C) risk side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Post-reaction, crystallization or column chromatography is recommended to isolate the product. Purity >95% is achievable with optimized conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key structural features do they identify?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies ethyl (CH₂CH₃) and pyridazine protons. Ethyl groups appear as a triplet (~1.3 ppm, CH₃) and quartet (~2.5 ppm, CH₂) .
    • ¹³C NMR : Confirms chlorine substitution (C-3) via deshielding effects (~140–150 ppm for C-Cl) .
  • Infrared (IR) Spectroscopy : Detects C-Cl stretching at ~550–600 cm⁻¹ and pyridazine ring vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., ~165.02 g/mol for the hydrochloride salt) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity while minimizing side products?

Methodological Answer:

  • Derivatization Strategies :
    • Substitution at Position 6 : Introduce nucleophiles (e.g., amines, thiols) to enhance interactions with biological targets. For example, 6-amino derivatives show improved antimicrobial activity .
    • Ethyl Group Modification : Replace ethyl with bulkier groups (e.g., cyclopropyl) to study steric effects on receptor binding .
  • Reaction Optimization :
    • Flow Chemistry : Use continuous flow reactors to improve heat/mass transfer, reducing side reactions like di-chlorination .
    • Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective aryl/heteroaryl additions at position 6 .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

Methodological Answer:

  • Data Reconciliation Workflow :
    • Validate Computational Models : Reassess DFT parameters (e.g., basis sets, solvation models) to align with experimental conditions (e.g., solvent polarity, temperature) .
    • Experimental Replication : Conduct kinetic studies (e.g., time-resolved NMR) to verify reaction intermediates and pathways .
    • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-Chloro-4-methylpyridazine) to identify trends in reactivity .

Q. How can researchers design this compound analogs to study structure-activity relationships (SAR) in enzyme inhibition?

Methodological Answer:

  • SAR Design Framework :
    • Core Modifications : Synthesize analogs with halogen (Br, F) or electron-withdrawing groups (NO₂) at position 3 to assess electronic effects on inhibition .
    • Bioisosteric Replacement : Replace pyridazine with triazole or pyrimidine cores to evaluate scaffold flexibility .
  • Biological Assays :
    • Kinase Inhibition Assays : Use fluorescence polarization to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) .
    • Molecular Docking : Perform in silico simulations to correlate substituent effects with binding affinity .

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